![molecular formula C22H24N4O4 B2414333 3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione CAS No. 896372-97-7](/img/structure/B2414333.png)
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as "PQ1" and is a member of the quinazoline family of compounds. PQ1 has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of PQ1 is not fully understood. However, it is believed that PQ1 exerts its effects through the inhibition of various enzymes and signaling pathways. PQ1 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. PQ1 has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
PQ1 has been shown to have various biochemical and physiological effects. In cancer research, PQ1 has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's disease research, PQ1 has been shown to reduce the levels of amyloid-beta in the brain. In Parkinson's disease research, PQ1 has been shown to protect dopaminergic neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PQ1 is its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PQ1 has been extensively studied for its potential therapeutic applications, and its mechanism of action has been elucidated to some extent. However, one of the limitations of PQ1 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many future directions for research on PQ1. One area of research is the optimization of the synthesis method to improve the yield of PQ1. Another area of research is the elucidation of the mechanism of action of PQ1, which is not fully understood. Additionally, there is a need for further research on the potential therapeutic applications of PQ1, including its use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Finally, there is a need for further research on the safety and toxicity of PQ1, particularly in vivo.
Méthodes De Synthèse
The synthesis of PQ1 involves the reaction of 4-(3-methoxyphenyl)piperazine with 3-oxopropyl-1H-quinazoline-2,4-dione. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of PQ1 can be improved by optimizing the reaction conditions, including the reaction time and temperature.
Applications De Recherche Scientifique
PQ1 has been extensively studied for its potential applications in various fields of research. In cancer research, PQ1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. PQ1 has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to reduce the levels of amyloid-beta in the brain. In Parkinson's disease research, PQ1 has been shown to protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-30-17-6-4-5-16(15-17)24-11-13-25(14-12-24)20(27)9-10-26-21(28)18-7-2-3-8-19(18)23-22(26)29/h2-8,15H,9-14H2,1H3,(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSOWNWDHPBJNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.